Strospeside is a natural product found in Digitalis viridiflora, Digitalis purpurea, and other organisms with data available.

Strospeside

CAS No.: 109279-30-3

Cat. No.: VC14494927

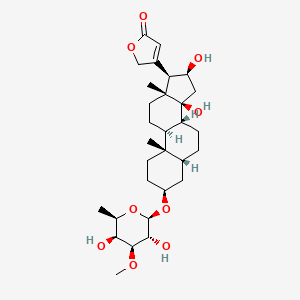

Molecular Formula: C30H46O9

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109279-30-3 |

|---|---|

| Molecular Formula | C30H46O9 |

| Molecular Weight | 550.7 g/mol |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

| Standard InChI | InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27+,28+,29-,30+/m1/s1 |

| Standard InChI Key | CPFNIKYEDJFRAT-RVPZLBNISA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O |

Introduction

Chemical Structure and Properties

Physicochemical Properties

Strospeside’s predicted physicochemical properties include a boiling point of 729.6±60.0 °C and a density of 1.31±0.1 g/cm³ for its triformate derivative . Its acid dissociation constant (pKa) is estimated at 14.20±0.70, reflecting weak acidity under physiological conditions . Collision cross-section (CCS) values, critical for mass spectrometric identification, vary by adduct type:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 551.32148 | 226.1 |

| [M+Na]⁺ | 573.30342 | 229.8 |

| [M+NH₄]⁺ | 568.34802 | 234.6 |

| [M-H]⁻ | 549.30692 | 229.8 |

These CCS values enable precise identification in complex biological matrices .

Natural Occurrence and Biosynthesis

Strospeside is biosynthesized in Digitalis plants via the mevalonate pathway, where geranylgeranyl pyrophosphate undergoes cyclization to form the cardenolide backbone . Subsequent glycosylation by UDP-glycosyltransferases attaches the β-D-digitalose moiety at the C3 position . Ecological studies suggest that strospeside accumulation in Digitalis species may serve as a defense mechanism against herbivores, leveraging its cardiotoxic properties .

Pharmacological Effects and Mechanisms

Reflexogenic Bradycardia

In feline models, strospeside induces dose-dependent bradycardia through dual pathways:

-

Vagal Pathway: Activation of vagal afferents in the carotid sinus triggers a vago-vagal reflex, slowing sinoatrial node activity .

-

Sympathetic Pathway: Stimulation of carotid body chemoreceptors initiates a cascade via the cervical cord and stellate ganglia, further suppressing heart rate .

Denervation experiments demonstrate that bilateral vagotomy or carotid sinus nerve transection only partially mitigates bradycardia, whereas combined vagal and sympathetic ablation abolishes the effect . This redundancy underscores strospeside’s potent influence on autonomic regulation.

Sodium-Potassium ATPase Inhibition

Like digitoxin, strospeside inhibits Na⁺/K⁺-ATPase, increasing intracellular calcium concentrations in cardiomyocytes . This mechanism enhances cardiac contractility but also contributes to arrhythmogenic risk at higher doses .

Related Compounds and Derivatives

Strospeside serves as a scaffold for semi-synthetic derivatives with modified pharmacokinetic profiles:

| Compound | Molecular Formula | Molecular Weight | Modification |

|---|---|---|---|

| Strospeside | C₃₀H₄₆O₉ | 550.7 | Parent compound |

| Verodoxin | C₃₁H₄₆O₁₀ | 578.7 | 16-formate ester |

| Strospeside triformate | C₃₃H₄₆O₁₂ | 634.71 | Triply esterified formate |

Esterification at the 16-position (as in verodoxin) enhances metabolic stability, while triformation increases lipophilicity, potentially improving blood-brain barrier penetration .

Analytical Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) identifies strospeside via its [M+H]⁺ ion at m/z 551.32148 (Δ < 2 ppm) . Fragmentation patterns reveal sequential loss of the digitalose moiety (162 Da) and dehydration products, aiding structural confirmation .

Nuclear Magnetic Resonance

¹H-NMR spectra exhibit characteristic signals for the digitalose anomeric proton (δ 4.35 ppm, d, J = 7.8 Hz) and the gitoxigenin C17 lactone (δ 5.85 ppm, s) . ¹³C-NMR data corroborate glycosidic linkage at C3 (δ 78.9 ppm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume